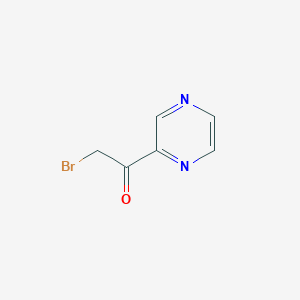

2-Bromo-1-pyrazin-2-yl-ethanone

Descripción

Significance of Pyrazine (B50134) and α-Halo Ketone Scaffolds in Organic Synthesis and Medicinal Chemistry

The utility of 2-Bromo-1-pyrazin-2-yl-ethanone is derived from the well-established importance of its two principal structural motifs: the pyrazine ring and the α-halo ketone group.

The pyrazine scaffold is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring system is a cornerstone in medicinal chemistry, appearing as a core structural element in numerous clinically significant drugs. nih.govbenthamdirect.comingentaconnect.com The presence of the pyrazine ring can confer a wide range of biological activities, and its derivatives have been developed as anticancer, antitubercular, diuretic, and antidiabetic agents. nih.govmdpi.com The World Health Organization's 2019 Model List of Essential Medicines included four drugs containing a pyrazine ring: Bortezomib, Amiloride, Pyrazinamide, and Paritaprevir, underscoring the scaffold's therapeutic relevance. mdpi.com The pyrazine nucleus is a key feature in drug design, often associated with favorable drug-target interactions. mdpi.commdpi.com

Table 2: Examples of Marketed Drugs Containing the Pyrazine Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Bortezomib | Anticancer (Multiple Myeloma) |

| Pyrazinamide | Antitubercular |

| Amiloride | Diuretic |

| Paritaprevir | Antiviral (Hepatitis C) |

Data sourced from references mdpi.commdpi.com

The α-halo ketone functional group is a highly versatile building block in organic synthesis. fiveable.me These compounds are characterized by a halogen atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group. wikipedia.org This arrangement creates two electrophilic centers: the carbonyl carbon and the α-carbon, making α-halo ketones reactive towards a wide array of nucleophiles. researchgate.netnih.gov This dual reactivity allows them to serve as key precursors for a multitude of heterocyclic compounds, including thiazoles, pyrroles, and oxazoles, many of which exhibit significant biological activity. wikipedia.orgresearchgate.net Their importance is highlighted by their role as crucial intermediates in the synthesis of blockbuster pharmacological agents. researchgate.netnih.gov

Historical Context and Evolution of Related Bromoethanone Derivatives in Chemical Science

The synthetic utility of α-halo ketones, including bromoethanone derivatives, has been recognized for decades. Their reactivity has been harnessed in numerous classical organic reactions, such as the Favorskii rearrangement and the Hantzsch pyrrole (B145914) synthesis. wikipedia.org Initially, research focused on understanding the fundamental reactivity of these bifunctional compounds. nih.gov

Over the past twenty years, significant advancements have been made in the methods used to synthesize α-halo ketones. researchgate.netnih.gov Research has increasingly focused on developing greener, more efficient, and more versatile synthetic protocols. nih.gov This includes the use of milder and more selective brominating agents to produce α-bromo ketones from their carbonyl precursors. nih.gov The evolution of these synthetic methods has solidified the role of α-halo ketones as indispensable tools for medicinal chemists and researchers, enabling the construction of novel and complex molecules for drug discovery and materials science. fiveable.menih.gov The development of compounds like 2-Bromo-1-(4-methoxyphenyl)ethanone and other structurally related bromoethanones demonstrates the ongoing effort to create novel intermediates for synthesizing new therapeutic agents. solubilityofthings.comrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-pyrazin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRAGIEBOAGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578636 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132426-19-8 | |

| Record name | 2-Bromo-1-(pyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Pyrazin 2 Yl Ethanone

Established Synthetic Routes to 2-Bromo-1-pyrazin-2-yl-ethanone

The primary and most direct route to this compound involves the α-bromination of the corresponding ketone, 2-acetylpyrazine. This transformation can be achieved through several conventional preparative approaches.

Conventional Preparative Approaches

The α-bromination of ketones is a well-established reaction that typically proceeds via an enol or enolate intermediate. libretexts.orgmissouri.edulibretexts.orgfiveable.me For heteroaromatic ketones like 2-acetylpyrazine, the reaction requires careful control to avoid side reactions, such as bromination of the pyrazine (B50134) ring.

One of the most common methods for this transformation is the use of elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst. libretexts.org The acid promotes the formation of the enol tautomer of 2-acetylpyrazine, which then reacts with bromine. Acetic acid is a frequently used solvent and catalyst for this purpose. libretexts.org The general mechanism for the acid-catalyzed bromination of a ketone is depicted below:

Figure 1: General Mechanism for Acid-Catalyzed α-Bromination of a Ketone

An alternative and often preferred method involves the use of N-bromosuccinimide (NBS) as the brominating agent. arabjchem.org NBS is a solid, crystalline compound that is easier and safer to handle than liquid bromine. The reaction with NBS can be initiated by a radical initiator or catalyzed by acid. For the α-bromination of ketones, acid catalysis is common.

A typical procedure would involve dissolving 2-acetylpyrazine in a suitable solvent, such as dichloromethane or chloroform, and then adding NBS in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (PTSA). arabjchem.org

Optimization of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of brominating agent, solvent, catalyst, temperature, and reaction time.

For the bromination of heteroaromatic ketones, controlling the stoichiometry of the brominating agent is crucial to prevent di-bromination or ring bromination. Typically, a slight excess (1.0-1.2 equivalents) of the brominating agent is used.

The choice of solvent can significantly influence the reaction rate and selectivity. While acetic acid can serve as both solvent and catalyst with bromine, chlorinated solvents like dichloromethane are often used with NBS to facilitate product isolation. arabjchem.org

The following interactive data table summarizes typical reaction conditions that could be applied for the synthesis of this compound, based on established methods for analogous heteroaromatic ketones.

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Br₂ | Acetic Acid | Acetic Acid | 25-50 | 65-80 |

| NBS | p-TSA | Dichloromethane | 25-40 | 70-90 |

| NBS | Silica Gel | Dichloromethane | Reflux | 75-85 |

Advanced and Green Chemistry Methodologies in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques and green chemistry principles in the synthesis of α-bromoethanones.

Biocatalytic Synthesis Approaches for Related α-Bromoethanones

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While specific biocatalytic methods for the direct α-bromination of 2-acetylpyrazine are not yet widely reported, research into halohydrin dehalogenases and other enzymes capable of forming carbon-halogen bonds is an active area. These enzymes could potentially be engineered to accept 2-acetylpyrazine or a related precursor as a substrate. The primary advantage of biocatalysis would be the high selectivity and mild reaction conditions, reducing the formation of byproducts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov The application of microwave irradiation to the α-bromination of ketones has been shown to be highly effective. arabjchem.org

For the synthesis of this compound, a microwave-assisted protocol would likely involve the reaction of 2-acetylpyrazine with NBS in a suitable solvent under microwave irradiation. The use of a catalyst, such as p-toluenesulfonic acid, can further enhance the reaction rate. arabjchem.org This method offers significant advantages over conventional heating, including reduced energy consumption and faster optimization of reaction conditions.

The following interactive data table illustrates a comparison of conventional and microwave-assisted synthesis for the α-bromination of a model heteroaromatic ketone.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 4-6 hours | 78 |

| Microwave Irradiation | 10-15 minutes | 92 |

Exploration of Environmentally Benign Reaction Conditions

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. dntb.gov.uasemanticscholar.orgnih.gov In the context of synthesizing this compound, several green approaches can be considered.

One approach is the use of greener brominating agents. While NBS is an improvement over elemental bromine, other reagents such as hydrobromic acid in combination with an oxidant like hydrogen peroxide are being explored as more environmentally friendly alternatives. dntb.gov.ua These systems generate the active brominating species in situ, minimizing the handling of hazardous materials.

Solvent selection is another key aspect of green chemistry. The replacement of halogenated solvents like dichloromethane with more benign alternatives such as ethanol (B145695) or even water is highly desirable. dntb.gov.ua Reactions can also be performed under solvent-free conditions, for example, by grinding the reactants together, which significantly reduces waste. mdpi.com

The use of solid acid catalysts, which can be easily recovered and reused, is another green strategy that can be applied to the α-bromination of 2-acetylpyrazine.

Precursor Chemistry and Strategic Selection of Starting Materials

Synthesis of the Key Precursor: 2-Acetylpyrazine

2-Acetylpyrazine (C₆H₆N₂O) is a pyrazine and a ketone, appearing as a yellow-brown powder at room temperature. wikipedia.org It serves as a crucial intermediate for producing various heterocyclic derivatives and is used in coupling and alkylation reactions. researchgate.net Several synthetic routes to this precursor exist, each with distinct advantages based on the chosen starting materials.

Grignard Reaction with 2-Cyanopyrazine

A prevalent and robust method for synthesizing 2-acetylpyrazine involves the reaction of 2-cyanopyrazine with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide. patsnap.comgoogle.com This pathway is strategically advantageous as 2-cyanopyrazine is readily accessible, often prepared from 2-methylpyrazine or pyrazinamide. wikipedia.orggoogle.com

The reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile carbon of 2-cyanopyrazine, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired 2-acetylpyrazine. patsnap.com Key aspects of this methodology include the careful control of reaction conditions to prevent side reactions and the use of anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, as Grignard reagents are highly sensitive to moisture. patsnap.comlibretexts.org To enhance reaction speed and yield, a copper salt catalyst, such as cuprous chloride or cuprous bromide, is often employed. patsnap.com One patented method reports achieving a yield of 69% using a monovalent copper salt as a catalyst, which also allows for lower reaction temperatures. patsnap.com

| Starting Material | Grignard Reagent | Catalyst | Solvent | Key Conditions | Yield | Reference |

| 2-Cyanopyrazine | Methylmagnesium chloride | Cuprous chloride | Tetrahydrofuran | Reflux, 14h | High | patsnap.com |

| 2-Cyanopyrazine | Methylmagnesium chloride | Cuprous bromide | Tetrahydrofuran | 43°C, 13h | - | patsnap.com |

| 2-Cyanopyrazine | Methylmagnesium iodide | - | Diethyl Ether | - | 66% (crude) | google.com |

| 2-Cyanopyrazine | Methylmagnesium chloride | - | Toluene/THF | Distillation | - | google.com |

Pyrazine Ring Formation: The Gutknecht Synthesis

An alternative strategy involves constructing the pyrazine ring itself with the acetyl group already incorporated into one of the precursors. The Gutknecht pyrazine synthesis, a classic method, facilitates this approach. drugfuture.com This synthesis involves the self-condensation of α-amino ketones. drugfuture.comscentree.co To produce 2-acetylpyrazine, an appropriate α-amino ketone precursor would be required. The general process involves the reduction of an isonitroso ketone to form the α-amino ketone, which then dimerizes and cyclizes to a dihydropyrazine. Subsequent dehydrogenation, often with reagents like mercury(I) oxide or atmospheric oxygen, yields the aromatic pyrazine ring. drugfuture.com The strategic selection of the initial ketone for isonitrosation is critical to ensure the final product bears the required acetyl group at the correct position.

Other Synthetic Routes

Other industrial methods for producing 2-acetylpyrazine include oxidation and multi-step methods, although these can be complex or require low temperatures. google.com One patented method describes the synthesis starting from 2-ethylpyrazine, which undergoes a substitution reaction with chlorine gas using benzoyl peroxide as a catalyst, followed by hydrolysis to yield 2-acetylpyrazine. google.com Another approach involves the reaction of 2-alkoxycarbonylmethylcarbonylpyrazines with water at elevated temperatures (110-130 °C). google.com

Final Transformation: α-Bromination of 2-Acetylpyrazine

The conversion of 2-acetylpyrazine to this compound is achieved through α-bromination, a reaction that targets the carbon atom adjacent to the carbonyl group. The strategic selection of the brominating agent and reaction conditions is crucial for achieving high selectivity and yield, minimizing side reactions such as bromination of the pyrazine ring.

The most direct method for α-bromination is the reaction with molecular bromine (Br₂) under acidic conditions. mdpi.com The acid catalyzes the formation of the enol tautomer of the ketone, which is the active nucleophile that reacts with bromine. masterorganicchemistry.com Acetic acid is a common solvent and catalyst for this transformation. mdpi.comreddit.com

| Brominating Agent | Catalyst/Solvent | Key Features | Reference |

| Bromine (Br₂) | Acetic Acid | Classic acid-catalyzed method; can be accelerated with microwave irradiation. | mdpi.com |

| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol | High regioselectivity for α-bromination over ring bromination for many aralkyl ketones. | nih.gov |

| N-Bromosuccinimide (NBS) | KH₂PO₄ / Ethanol | Green method with a recyclable catalyst. | acgpubs.org |

| N-Bromosuccinimide (NBS) | Montmorillonite K-10 | Heterogeneous catalysis, short reaction times, reusable catalyst. | researchgate.net |

| Copper(II) Bromide (CuBr₂) | - | Acid-free conditions, good for substrates sensitive to acid. | nih.gov |

A widely used and often milder alternative to molecular bromine is N-Bromosuccinimide (NBS). organic-chemistry.org NBS is a convenient source of electrophilic bromine and is frequently used for the α-bromination of ketones. acgpubs.org The reaction can be promoted by a radical initiator or, more commonly for ketones, by an acid catalyst. acgpubs.orgresearchgate.net The use of heterogeneous catalysts like acidic aluminum oxide, Montmorillonite K-10 clay, or KH₂PO₄ with NBS can offer advantages such as high regioselectivity, milder conditions, shorter reaction times, and easier product isolation. nih.govacgpubs.orgresearchgate.net For instance, the use of acidic Al₂O₃ as a catalyst in methanol can exclusively favor α-bromination over bromination of the aromatic ring for many aralkyl ketones. nih.gov The selection of NBS is particularly strategic when dealing with substrates that may be sensitive to the harsh acidic conditions or the HBr byproduct generated when using molecular bromine. acgpubs.orgrsc.org

Chemical Reactivity and Derivatization of 2 Bromo 1 Pyrazin 2 Yl Ethanone

Electrophilic Properties and Reactivity Profile of the α-Bromo Ketone Moiety

The α-bromo ketone group is the primary center of electrophilicity in 2-bromo-1-pyrazin-2-yl-ethanone. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom renders the α-carbon highly susceptible to nucleophilic attack. This is a characteristic feature of α-haloketones, which are known to be potent electrophiles. nih.gov

The reactivity of this moiety is further influenced by the pyrazine (B50134) ring. The electron-deficient nature of the pyrazine ring, containing two nitrogen atoms, enhances the electrophilic character of the carbonyl carbon. This activation facilitates nucleophilic substitution reactions at the α-carbon. The general mechanism for reactions at the α-bromo ketone involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the bromide ion, a good leaving group. libretexts.org This process is a classic example of a nucleophilic substitution reaction, often proceeding via an S"N"2 mechanism. libretexts.orgyoutube.com

Under acidic conditions, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate. This enol can then react with electrophiles. libretexts.orgmasterorganicchemistry.com The presence of the α-bromo substituent makes the corresponding α,β-unsaturated ketone accessible through dehydrobromination. libretexts.orgfiveable.me

Nucleophilic Substitution Reactions Leading to Diverse Scaffolds

The high reactivity of the α-bromo ketone moiety in this compound makes it an excellent substrate for a variety of nucleophilic substitution reactions. These reactions are instrumental in constructing diverse molecular scaffolds, particularly heterocyclic systems.

Annulation Reactions for the Formation of Fused Heterocycles

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. This compound serves as a key precursor in the construction of fused heterocyclic systems, where the pyrazine ring is fused with another ring.

A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyrazines. This is typically achieved through a condensation reaction with an aminopyrazine. The reaction proceeds via initial nucleophilic attack of the amino group of the aminopyrazine on the electrophilic α-carbon of the bromo ketone, followed by intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyrazine (B1224502) ring system. ucl.ac.uktsijournals.com This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Various substituted imidazo[1,2-a]pyrazines can be synthesized by using appropriately substituted 2-aminopyrazines. For instance, the reaction of 2-bromo-1-(6-bromo-3-pyrid-yl)ethanone with 2-amino-3-methyl-pyrazine yields 2-(6-bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. nih.gov The reaction conditions for these syntheses can vary, often involving refluxing in a suitable solvent such as ethanol (B145695) or employing microwave irradiation to accelerate the reaction. tsijournals.com

A general scheme for this synthesis is as follows:

![Synthesis of Imidazo[1,2-a]pyrazine Derivatives](https://i.imgur.com/8Q9v3Y1.png)

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 2-Aminopyrazine (B29847) | NaHCO3, EtOH, reflux | 2-Aryl-imidazo[1,2-a]pyrazine |

| 2-Bromo-1-(6-bromo-3-pyrid-yl)ethanone | 2-Amino-3-methyl-pyrazine | Not specified | 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine nih.gov |

| 3-Bromo-2-amino pyrazine | Acyl bromide | NaHCO3, EtOH, reflux | Imidazo[1,2-a]pyrazine ring system tsijournals.com |

The reaction of this compound with sulfur-containing nucleophiles, particularly thiourea (B124793) and thioamides, provides a direct route to thiazole (B1198619) derivatives. This is a classic Hantzsch thiazole synthesis. The reaction involves the initial formation of a thiazoline (B8809763) intermediate by the reaction of the α-bromo ketone with the thio-nucleophile, which then undergoes dehydration to yield the aromatic thiazole ring.

For example, the reaction of 2-bromo-1-(pyridazin-4-yl)ethanone (B12972785) with thiourea under microwave irradiation yields 4-(pyridazin-4-yl)thiazol-2-amine. Although the substrate is a pyridazine (B1198779) derivative, the principle applies to pyrazine analogs as well. This method is highly versatile, allowing for the introduction of various substituents on the thiazole ring by using different thioamides or thioureas. nih.govacgpubs.org

The general reaction is depicted below:

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminothiazole | Ethanol, reflux | Dithiazole derivative nih.gov |

| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | Room temperature | Thiazole derivative acgpubs.org |

| Acetophenones | Thiourea | Ethanol, reflux | Aminothiazole derivative youtube.com |

Reactions with Amines and Related Nitrogen-Containing Nucleophiles

Beyond annulation reactions, the α-bromo ketone moiety of this compound readily reacts with a variety of amines and other nitrogen-based nucleophiles. These reactions typically result in the substitution of the bromine atom, leading to the formation of α-amino ketones or related structures.

The reaction with primary and secondary amines yields the corresponding α-amino ketones. These products can be stable compounds themselves or can serve as intermediates for further transformations. For example, they can undergo reductive amination or be used in the synthesis of other heterocyclic systems. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in a suitable solvent. researchgate.net

Exploration of Other Heterocyclic Transformations

The versatility of this compound extends to the synthesis of other heterocyclic systems beyond imidazopyrazines and thiazoles. By choosing the appropriate reaction partner, a wide array of heterocycles can be accessed. For instance, reaction with o-phenylenediamine (B120857) could potentially lead to the formation of pyrazino[2,3-b] ucl.ac.uktsijournals.comdiazepine derivatives. Similarly, reactions with other binucleophiles can be envisioned to construct novel and complex heterocyclic frameworks.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound predominantly involves its reaction with binucleophilic species, leading to the formation of fused heterocyclic systems. The most studied and well-established of these reactions is the synthesis of imidazo[1,2-a]pyrazines through condensation with 2-aminopyrazine and its derivatives.

The generally accepted mechanism for this transformation begins with the initial nucleophilic attack of the exocyclic amino group of 2-aminopyrazine on the α-carbon bearing the bromine atom of this compound. This step proceeds via a standard SN2 displacement of the bromide ion, a good leaving group, to form an N-alkylated intermediate.

Following the initial substitution, an intramolecular cyclization occurs. The endocyclic nitrogen of the pyrazine ring in the intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon. This cyclization step is often facilitated by heating and results in the formation of a hydroxyl-imidazoline intermediate. The final step of the sequence is a dehydration reaction, which is typically acid-catalyzed or occurs upon heating, to yield the aromatic imidazo[1,2-a]pyrazine ring system.

While this general mechanism is widely accepted for the synthesis of imidazo[1,2-a]pyridines and related fused systems, detailed kinetic and computational studies specifically for the reaction of this compound are not extensively documented in the available literature. However, computational studies on the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) have shed light on the stability of intermediates and the role of catalysts in similar systems. nih.gov These studies suggest that the presence of the pyrazine ring influences the electronic properties and reactivity of the carbonyl group and any intermediates formed.

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The utility of this compound as a synthetic building block extends beyond the synthesis of simple imidazo[1,2-a]pyrazines. Its reactivity allows for the introduction of the pyrazinyl-ethanone moiety into a wide range of molecular scaffolds, leading to the creation of complex, polycyclic, and functionally diverse molecules.

One of the most significant applications of this compound is in the synthesis of substituted imidazo[1,2-a]pyrazines, which are recognized as privileged structures in medicinal chemistry. nih.gov These scaffolds are found in molecules that exhibit a broad spectrum of biological activities, including acting as inhibitors of bacterial type IV secretion systems. nih.gov For instance, a flexible synthetic route to both 2- and 3-aryl-substituted imidazo[1,2-a]pyrazines has been developed, highlighting the regiochemical control that can be achieved in these syntheses. nih.gov

The reaction of this compound with various substituted 2-aminopyrazines allows for the systematic modification of the resulting imidazo[1,2-a]pyrazine core. This modularity is crucial in drug discovery for the exploration of structure-activity relationships (SAR). For example, the synthesis of 8-amino imidazo[1,2-a]pyrazine derivatives, which have shown potential as antibacterial agents, relies on the initial condensation with an appropriately substituted aminopyrazine. nih.gov

Furthermore, the α-bromo ketone functionality can be exploited in reactions with other nucleophiles, such as those in the Mannich reaction, to create more complex structures. researchgate.net The reaction with various amines and other nucleophiles can lead to a variety of substituted ketone derivatives, which can then be further elaborated into more complex heterocyclic systems. For example, the reaction with substituted sulfonylpiperazines has been used to create novel compounds with potential antiproliferative activity. researchgate.net

The versatility of this compound is also evident in its use in the synthesis of other heterocyclic systems beyond imidazo[1,2-a]pyrazines. While specific examples directly utilizing this pyrazine derivative are less common in the literature, the analogous reactivity of other α-bromo ketones suggests its potential in constructing a wider range of fused heterocycles.

Spectroscopic and Advanced Characterization Techniques for 2 Bromo 1 Pyrazin 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-1-pyrazin-2-yl-ethanone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the protons of the pyrazine (B50134) ring and the methylene group give rise to characteristic signals. The pyrazine ring protons typically appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

Based on the analysis of the parent compound, 2-acetylpyrazine, the pyrazine protons are expected to be observed at approximately δ 9.24 (s, 1H, H-3), δ 8.79 (d, 1H, H-5), and δ 8.76 (d, 1H, H-6). The introduction of a bromine atom on the adjacent methylene group in this compound would cause a significant downfield shift of the methylene protons. This is due to the strong deshielding effect of the electronegative bromine atom. Consequently, the singlet corresponding to the methylene protons (-CH₂Br) is anticipated to appear in the range of δ 4.5-5.0 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazine H-3 | ~9.24 | Singlet (s) | 1H |

| Pyrazine H-5 | ~8.79 | Doublet (d) | 1H |

| Pyrazine H-6 | ~8.76 | Doublet (d) | 1H |

| -CH₂Br | 4.5 - 5.0 | Singlet (s) | 2H |

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the pyrazine ring carbons, and the brominated methylene carbon.

The carbonyl carbon (C=O) is typically found significantly downfield, predicted to be in the range of δ 190-200 ppm. The carbons of the pyrazine ring are expected to resonate between δ 140-155 ppm. The carbon of the brominated methylene group (-CH₂Br) will appear at a much higher field, likely in the range of δ 30-40 ppm. This is a noticeable downfield shift compared to the methyl carbon in 2-acetylpyrazine (around δ 25 ppm), which is a direct consequence of the attached bromine atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| Pyrazine C-2 | ~152 |

| Pyrazine C-3 | ~147 |

| Pyrazine C-5 | ~144 |

| Pyrazine C-6 | ~143 |

| -CH₂Br | 30 - 40 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound are expected to involve the loss of a bromine radical (•Br), leading to a significant peak at [M-Br]⁺. Another common fragmentation would be the cleavage of the C-C bond between the carbonyl group and the pyrazine ring, resulting in a pyrazinoyl cation and a bromomethyl radical.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ / [M+2]⁺ | 200 / 202 | Molecular ion peak doublet |

| [M-Br]⁺ | 121 | Loss of a bromine radical |

| [C₅H₃N₂O]⁺ | 107 | Pyrazinoyl cation |

| [C₄H₃N₂]⁺ | 79 | Loss of CO from pyrazinoyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the range of 1690-1710 cm⁻¹. The C-Br stretching vibration would give rise to a band in the fingerprint region, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations of the pyrazine ring are expected to appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the ring will be observed in the 1400-1600 cm⁻¹ region.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1690 - 1710 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

X-ray Diffraction for Solid-State Structure Elucidation

Advanced Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for the separation of its derivatives. A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector, as the pyrazine ring and carbonyl group are strong chromophores.

The retention time of the compound in the chromatogram is a characteristic property under specific conditions and can be used for identification. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by identifying and quantifying any impurities present. For more complex mixtures or for the separation of closely related derivatives, gradient elution methods may be employed, where the composition of the mobile phase is varied over time to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its analogs. The method's high resolution and sensitivity make it ideal for analyzing complex mixtures, monitoring reaction progress, and assessing the purity of synthesized compounds.

The separation of pyrazine derivatives is frequently accomplished using reversed-phase HPLC. tut.ac.jp In this mode, a nonpolar stationary phase, typically a C18 (octadecyl silica) column, is used in conjunction with a polar mobile phase. tut.ac.jpnih.gov The choice of mobile phase is critical for achieving optimal separation and often consists of a mixture of water and an organic modifier like acetonitrile or methanol. tut.ac.jp The elution order in reversed-phase HPLC is primarily governed by the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column.

Isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for separating simple mixtures of pyrazines. tut.ac.jp However, for more complex samples containing derivatives with a wide range of polarities, gradient elution is often preferred. By systematically increasing the proportion of the organic solvent in the mobile phase, a broader spectrum of compounds can be eluted and resolved efficiently.

Detection of this compound and its derivatives is typically achieved using a photodiode array (PDA) or a UV-Vis detector. The pyrazine ring system and the adjacent carbonyl group are chromophores that absorb UV radiation, allowing for sensitive detection. The detection wavelength is usually set around 270 nm for pyrazine compounds. tut.ac.jp

Table 1: Typical HPLC Parameters for the Analysis of Pyrazine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., Capcell Pak C18, 250 mm x 4.6 mm, 5 µm) tut.ac.jp |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures tut.ac.jpnih.gov |

| Elution Mode | Isocratic or Gradient tut.ac.jp |

| Flow Rate | 0.6 - 1.0 mL/min tut.ac.jp |

| Column Temperature | Ambient (e.g., 25 °C) tut.ac.jp |

| Detection | UV-Vis or Photodiode Array (PDA) at ~270 nm tut.ac.jp |

| Injection Volume | 1 - 10 µL nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the structural confirmation of this compound and the identification of its derivatives and potential impurities.

For the analysis of pyrazine compounds, electrospray ionization (ESI) is a commonly employed ionization technique. nih.gov ESI is a soft ionization method that typically produces protonated molecules ([M+H]+) in positive ion mode, which is suitable for the nitrogen-containing pyrazine ring. This minimizes fragmentation within the ion source, preserving the molecular ion and providing clear molecular weight information.

The mass analyzer, which separates ions based on their m/z ratio, can be of various types, such as a quadrupole or a time-of-flight (TOF) analyzer. For enhanced structural elucidation, tandem mass spectrometry (MS/MS) can be utilized. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For mass spectrometry compatible applications, mobile phase additives like phosphoric acid should be replaced with volatile alternatives such as formic acid. sielc.comsielc.com

The molecular formula of this compound is C6H5BrN2O, with a molecular weight of approximately 201.02 g/mol . chemscene.com In an LC-MS analysis using ESI in positive mode, the expected protonated molecule [M+H]+ would have an m/z value corresponding to the addition of a proton. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive isotopic cluster for the molecular ion, further aiding in its identification.

Table 2: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Observation |

|---|---|

| Molecular Formula | C6H5BrN2O chemscene.com |

| Molecular Weight | ~201.02 g/mol chemscene.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]+) | m/z ~201.9 (for 79Br) and ~203.9 (for 81Br) |

| Key Fragmentation Pathways | Loss of Br, loss of CO, cleavage of the acyl group |

Computational Chemistry and Molecular Modeling Studies of 2 Bromo 1 Pyrazin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential) and optimized molecular geometry of molecules.

Studies on related pyrazine (B50134) derivatives provide a framework for understanding 2-Bromo-1-pyrazin-2-yl-ethanone. For instance, DFT calculations performed on substituted amides of pyrazine-2-carboxylic acids using the B3LYP/6-31G(**) basis set have been used to compute and map molecular surface electrostatic potentials. nih.gov These analyses help identify common features related to the cytotoxic activities of these compounds. nih.gov Key computed parameters include the extrema of surface potentials (Vs,min, Vs,max), the average positive electrostatic potential (Vs+), and the average of V(r) over the surface (V̅s). nih.gov

In a study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT computations were used for spectral characterization and to analyze donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. chemrxiv.org Such analyses reveal that halogen substitution can increase the chemical potential (µ) and decrease the electrophilicity index. chemrxiv.org For this compound, the electron-withdrawing nature of the pyrazine ring, the bromine atom, and the carbonyl group would significantly influence the electronic distribution. DFT would be instrumental in optimizing its three-dimensional structure and calculating key electronic descriptors. researchgate.netsemanticscholar.org

| NBO Charges | Natural Bond Orbital charges provide a localized picture of electron distribution on each atom. researchgate.net | Reveals the partial positive charge on the carbonyl carbon and the effects of the bromo and pyrazinyl substituents. |

This table is illustrative, based on typical DFT outputs for related pyrazine compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. semanticscholar.org This technique provides detailed information on the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as a solvent or a biological receptor. semanticscholar.org

For a molecule like this compound, MD simulations can elucidate the rotational freedom around the single bonds, particularly the C-C bond between the pyrazine ring and the carbonyl group, and the C-C bond of the bromoethyl group. This analysis reveals the most stable conformers and the energy barriers between them.

MD simulations have been effectively used to study the interactions of various pyrazine derivatives with biomolecules. For example, simulations exploring the binding of different substituted pyrazines with Human Serum Albumin (HSA) showed that hydrophobic forces are the primary drivers of the interaction. semanticscholar.org In another study, MD simulations were performed on a halogen-substituted pyrazine-2-carboxamide to understand its behavior and stability. chemrxiv.org These studies underscore the utility of MD in predicting how this compound might orient itself within a protein binding pocket and the dynamics of that interaction. chemrxiv.orgsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. researchgate.netsemanticscholar.org These models are used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on pyrazine derivatives to predict activities such as antiproliferative, antifungal, and antibacterial effects. researchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors—electronic, thermodynamic, spatial, and topological—and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build the predictive model. researchgate.netsemanticscholar.org

A study on pyrazine derivatives as antiproliferative agents used DFT to calculate descriptors like NBO charges, dipole moments, and heats of formation for QSAR modeling. researchgate.net The resulting models showed a high correlation between the calculated descriptors and the experimental activity, demonstrating their predictive power. researchgate.netsemanticscholar.org Similarly, a QSAR study on 2-(pyrazin-2-yloxy)acetohydrazide analogs identified molecular connectivity indices and shape factors as crucial for antimycobacterial activity. For this compound, a QSAR model could be developed by synthesizing a series of its derivatives and testing their biological activity. The model could then predict which modifications would most likely enhance a desired biological effect.

Table 2: Common Descriptors Used in QSAR Models of Pyrazine Derivatives

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Relates to the electronic distribution and reactivity of the molecule. researchgate.net |

| Topological | Molecular Connectivity Index | Describes the size, shape, and degree of branching in a molecule. |

| Thermodynamic | Heat of Formation, Hydration Energy | Relates to the stability and solubility of the molecule. researchgate.net |

| Spatial | Polar Surface Area (PSA), Molar Refractivity | Relates to the molecule's surface properties and volume, influencing transport and receptor binding. researchgate.net |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdoaj.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

Docking studies on various pyrazine-based compounds have successfully predicted their binding modes to numerous targets. For example, pyrazine derivatives have been docked against acetylcholinesterase, with potent compounds showing strong binding interactions. doaj.org In another study, a pyrazine-pyridone derivative exhibited a high binding affinity (-7.4519 kcal/mol) with a bacterial target (PDB: 4DUH), forming key hydrogen bond and π-hydrogen bond interactions. nih.govresearchgate.net Similarly, pyrazine-carboxamide derivatives have been studied as inhibitors of histone deacetylases (HDACs), with docking revealing ionic hydrogen bonding with key aspartate residues in the active site. semanticscholar.org

For this compound, docking studies could be performed against various enzyme targets to predict its potential as an inhibitor. The simulation would place the molecule in the enzyme's active site and score the interaction based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic contributions. The pyrazine nitrogen atoms and the carbonyl oxygen are likely to act as hydrogen bond acceptors, while the pyrazine ring could engage in π-stacking interactions.

Table 3: Representative Docking Study Results for Pyrazine-Based Inhibitors

| Target Protein | Ligand Type | Binding Affinity (Score) | Key Interactions Observed | Ref. |

|---|---|---|---|---|

| Acetylcholinesterase | Pyrazine-based scaffolds | IC50 as low as 2.10 µM | Not specified | doaj.org |

| Bacterial Enzyme (PDB: 4DUH) | Pyrazine-pyridone derivative | -7.4519 kcal/mol | Hydrogen-donor and π-hydrogen bonds | nih.govresearchgate.net |

| Histone Deacetylase 1 (HDAC1) | Pyrazine-2-aminobenzamide | Not specified | Ionic hydrogen bonding with Aspartate (D99) | semanticscholar.org |

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational chemistry offers powerful tools to predict the chemical reactivity of a molecule and elucidate potential reaction mechanisms. Methods like DFT can be used to calculate reactivity descriptors and model reaction transition states. chemrxiv.orgpku.edu.cn

For halogen-substituted pyrazine amides, analysis of the Molecular Electrostatic Potential (MEP), Average Local Ionization Energy (ALIE), and Fukui functions has been used to identify the most probable sites for electrophilic attacks. chemrxiv.org The study of Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) can also predict a molecule's susceptibility to autoxidation and hydrolysis. chemrxiv.org

The reactivity of the keto-group in this compound is of particular interest. Computational studies on the reactions of ketones with other reagents have detailed reaction mechanisms, including transition states and activation energies. pku.edu.cnnih.gov For example, DFT studies have been used to understand the mechanism of inverse electron demand Diels-Alder reactions involving ketones and to model the enantioselective reduction of ketones. pku.edu.cnnih.gov These approaches could be applied to this compound to predict its behavior in various synthetic transformations, such as nucleophilic addition to the carbonyl group or substitution of the bromine atom. The Gutknecht pyrazine synthesis, which involves the self-condensation of an alpha-ketoamine, provides a classical example of the reactivity of such structures. researchgate.net

Biological and Pharmacological Investigations of 2 Bromo 1 Pyrazin 2 Yl Ethanone and Its Derivatives

Exploration of Antimicrobial Activities

Derivatives of the pyrazine (B50134) scaffold have been extensively investigated for their potential to combat microbial infections. nih.gov The introduction of various substituents onto the pyrazine ring has led to the discovery of compounds with significant antibacterial, antifungal, and antimycobacterial properties.

Pyrazine derivatives have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested for their antibacterial activity. mdpi.comnih.gov Among them, one compound (designated 2e), featuring an indole (B1671886) moiety, showed superior activity against Staphylococcus aureus (MIC of 32 µg/mL) and Escherichia coli (MIC of 16 µg/mL), comparable to the standard drug ampicillin. mdpi.comnih.gov This highlights the potential of this class of pyrazine derivatives as effective antibacterial agents.

Furthermore, the synthesis of pyrazine-containing thiazolines and thiazolidinones has yielded compounds with significant antibacterial action. nih.gov These derivatives were tested against E. coli, S. typhi (Gram-negative), S. aureus, and B. subtilis (Gram-positive), with several compounds showing high potency. nih.gov Similarly, pyrazine sulfonamide derivatives have been found to be effective, particularly against Gram-positive bacteria like Staphylococcus aureus. jetir.org The incorporation of a pyrazoline ring, often synthesized from chalcone (B49325) precursors which can be derived from pyrazine ketones, has also been shown to confer antibacterial properties. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Triazolo[4,3-a]pyrazines | Compound 2e | S. aureus | 32 | mdpi.comnih.gov |

| E. coli | 16 | mdpi.comnih.gov | ||

| Pyrazine-piperazines | Compound P4 | Various bacteria | Highest in series | rjpbcs.com |

| Compounds P6, P7, P9, P10 | P. aeruginosa | 25 | rjpbcs.com | |

| Compounds P3, P4, P7, P9 | E. coli | 50 | rjpbcs.com | |

| Pyrazoline Derivatives | Compounds 5, 19, 24 | S. aureus | 32 | nih.gov |

This table is interactive and can be sorted by column.

The therapeutic scope of pyrazine derivatives extends to fungal and mycobacterial pathogens. Pyrazinamide is a well-known first-line drug for treating tuberculosis, caused by Mycobacterium tuberculosis, underscoring the inherent potential of the pyrazine scaffold against mycobacteria. emanuscript.techmdpi.com

Research into novel derivatives continues to build on this foundation. A series of N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides were evaluated for their antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis, with several compounds demonstrating significant inhibitory effects. nih.gov Additionally, pyrazine-2-carboxylic acid derivatives have shown activity against the fungus Candida albicans. rjpbcs.com Specifically, compounds 'P10' and 'P4' were found to be the most effective, with a MIC value of 3.125 µg/mL. rjpbcs.com The development of pyrazoline derivatives has also yielded compounds with moderate antifungal activity against C. albicans. nih.govmdpi.com

Anticancer Potential and Cytotoxicity Studies

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, with pyrazine derivatives showing considerable promise. nih.govresearchgate.net These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.

Gold(III) complexes incorporating pyrazine-based ligands were evaluated for their cytotoxicity. acs.orgnih.gov One complex, in particular, proved to be highly effective against HL60 leukemia, MCF-7 breast cancer, and A549 lung cancer cell lines, with IC50 values in the submicromolar range. acs.orgnih.gov This complex also showed lower toxicity toward healthy human lung fibroblast cells, suggesting a degree of selectivity. acs.orgnih.gov

Hybrids of natural products and pyrazine have also been explored. Chalcone-pyrazine hybrids demonstrated good activity against BPH-1 (benign prostatic hyperplasia) and MCF-7 (breast cancer) cell lines, with IC50 values of 10.4 µM and 9.1 µM, respectively. mdpi.com Another derivative induced apoptosis in BEL-7402 liver cancer cells with an IC50 value of 10.74 µM while showing no toxicity to normal endothelial cells. mdpi.com Furthermore, ligustrazine-curcumin hybrids containing a pyrazine moiety showed significant inhibitory effects on both sensitive (A549) and drug-resistant (A549/DDP) lung cancer cells, with IC50 values ranging from 0.60 to 2.85 µM. mdpi.com

In a structure-based drug design study, novel pyrazine small molecules were synthesized as potential allosteric inhibitors of the SHP2 protein, which is implicated in several cancers. mdpi.comresearchgate.net The final synthesized compound and some of its intermediates were evaluated for their cytotoxic effects on different human cancer cell lines, with results indicating that increasing doses led to higher percentages of apoptosis and necrosis. mdpi.com

Table 2: Cytotoxicity of Selected Pyrazine Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Gold(III) Pyrazine Complex | HL60 (Leukemia) | Submicromolar | acs.orgnih.gov |

| MCF-7 (Breast) | Submicromolar | acs.orgnih.gov | |

| A549 (Lung) | Submicromolar | acs.orgnih.gov | |

| Chalcone-Pyrazine Hybrid | MCF-7 (Breast) | 9.1 | mdpi.com |

| BPH-1 (Prostate) | 10.4 | mdpi.com | |

| BEL-7402 (Liver) | 10.74 | mdpi.com | |

| Ligustrazine-Curcumin Hybrid | A549 (Lung) | 0.60 - 2.85 | mdpi.com |

| A549/DDP (Resistant Lung) | 0.60 - 2.85 | mdpi.com |

This table is interactive and can be sorted by column.

Investigation of Enzyme Inhibition and Other Biochemical Processes

The mechanism of action for many biologically active pyrazine derivatives involves the inhibition of specific enzymes crucial for pathogen survival or cancer cell proliferation. Molecular docking studies on pyrazine-2-carboxylic acid derivatives suggest that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis. rjpbcs.com

In the context of cancer therapy, pyrazine derivatives have been designed as enzyme inhibitors. As mentioned, pyrazine-based small molecules have been developed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cell growth signaling pathways. mdpi.comresearchgate.net Other studies have identified pyrazine-containing compounds that inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, with one derivative showing an IC50 of 77 nM. nih.gov Another target is 6-Phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway; N-(1,3,4-thiadiazol-2-yl)amide derivatives incorporating a pyrazine scaffold have been identified as inhibitors. acs.org

Neuropharmacological Applications and Modulatory Effects (e.g., Antidepressant Activity)

The biological reach of pyrazine-related compounds extends to the central nervous system. Pyrazoline derivatives, which can be synthesized from pyrazine-based precursors, are known to possess a broad spectrum of biological activities, including antidepressant effects. nih.govnih.gov Many of these compounds are thought to exert their effects by inhibiting monoamine oxidase (MAO) enzymes, particularly MAO-A, which is a key target in the treatment of depression. nih.gov

A series of synthesized pyrazoline derivatives were evaluated for in-vivo antidepressant activity using the tail suspension test (TST) and forced swimming test (FST), with some compounds showing moderate activity compared to the standard drug Imipramine. banglajol.info Other studies on different heterocyclic systems that share structural similarities with pyrazine derivatives have also shown significant antidepressant activity in FST models, indicating the potential of this chemical space for developing new CNS-active agents. nih.gov The development of N-Methyl-d-aspartate receptor (NMDAR) positive allosteric modulators (PAMs) represents another avenue, with a benzene-substituted piperidinol derivative showing significant antidepressant-like effects in preclinical models. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more potent and selective drugs. For pyrazine derivatives, several SAR studies have provided valuable insights.

In the development of antibacterial triazolo[4,3-a]pyrazine derivatives, it was found that compounds with an indole group were generally more active than those with a phenyl substitution. mdpi.com This suggests that the indole moiety may form crucial hydrogen bond interactions with the target receptor, enhancing antibacterial effects. mdpi.com For pyrazoline derivatives, antibacterial activity was influenced by the substituents on the various rings. nih.gov For instance, a pyridine (B92270) ring at one position and methoxy (B1213986) and bromo substitutions on another ring were found to be preferable for good antibacterial effect against S. aureus. nih.gov

In the context of anticancer activity, QSAR (Quantitative Structure-Activity Relationship) studies have been performed on pyrazine derivatives to model their antiproliferative effects. semanticscholar.orgelivapress.com These studies use computational methods to correlate molecular descriptors (like electronic properties and steric factors) with biological activity, helping to predict the potency of new compounds. semanticscholar.orgelivapress.com For pyrazine-based Gold(III) anticancer complexes, the nature of the ancillary ligand was shown to have a major impact on cytotoxicity. acs.orgnih.gov Methylation of a nitrogen atom on the pyrazine ring was found to significantly reduce the cytotoxic effect, indicating that specific structural features are critical for activity. acs.orgnih.gov These SAR insights are crucial for the rational design and optimization of pyrazine-based compounds for various therapeutic applications. nih.gov

Elucidation of Mechanism of Action at the Molecular Level

The biological and pharmacological activities of chemical compounds are intrinsically linked to their interactions with molecular targets within the body. For 2-Bromo-1-pyrazin-2-yl-ethanone and its derivatives, researchers have begun to unravel these mechanisms, primarily through studies on various derivatives that showcase the therapeutic potential of this chemical family. The pyrazine moiety, a central component of these molecules, is recognized for its ability to engage in multiple types of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to their binding affinity and specificity for biological macromolecules. researchgate.netnih.gov

Kinase Inhibition: A Prominent Avenue of Action

A significant area of investigation for pyrazine-containing compounds is their ability to act as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One notable study focused on a series of 2,6-disubstituted pyrazine derivatives as inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer. nih.gov Through structure-guided optimization, researchers developed potent inhibitors. Molecular docking studies revealed that these pyrazine derivatives bind to the ATP-binding pocket of the kinases, a common mechanism for kinase inhibitors. The pyrazine core, along with its substituents, forms key hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby blocking the binding of ATP and inhibiting the enzyme's activity. nih.gov

Another compelling example is the development of pyrazine-2-carboxamide derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). mdpi.com EML4-ALK fusion protein is a key driver in a subset of non-small cell lung cancer. Computational modeling and structure-activity relationship (SAR) studies of these derivatives have demonstrated that the pyrazine-2-carboxamide scaffold fits snugly into the ATP-binding site of ALK. The pyrazine nitrogen atoms are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. mdpi.com

The table below summarizes the kinase inhibitory activities of selected pyrazine derivatives from research studies.

| Derivative Type | Target Kinase(s) | Key Findings |

| 2,6-disubstituted pyrazines | CK2, PIM | Potent inhibition in enzymatic and cellular assays. nih.gov |

| Pyrazine-2-carboxamides | ALK | Demonstrated potent antitumor activity in xenograft models. mdpi.com |

Insights from Molecular Docking Studies

Molecular docking has become an indispensable tool for elucidating the binding modes of small molecules with their protein targets. For derivatives of this compound, these computational studies have provided detailed pictures of their interactions at the atomic level.

For instance, molecular docking of pyrazine sulfonamide derivatives with the Mycobacterium tuberculosis enzyme L,D-transpeptidase-2 (LdtMt2) has shown promising results. nih.gov These studies indicate that the synthesized derivatives exhibit a higher binding affinity compared to the standard drug pyrazinamide. The pyrazine ring and the sulfonamide group participate in hydrogen bonding and hydrophobic interactions within the active site of the enzyme, suggesting a potential mechanism for their anti-tubercular activity. nih.gov

Similarly, docking studies of pyrazole (B372694) derivatives, which share structural similarities with pyrazines, against targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) have revealed the importance of the heterocyclic core in establishing strong binding interactions. nih.gov These interactions typically involve hydrogen bonds with key residues in the protein's active site and π-π stacking with aromatic amino acids. nih.gov

The following table presents data from molecular docking studies of various pyrazine and related derivatives.

| Derivative Class | Protein Target | Predicted Binding Interactions |

| Pyrazine sulfonamides | L,D-transpeptidase-2 (LdtMt2) | Hydrogen bonding and hydrophobic interactions in the active site. nih.gov |

| Pyrazole derivatives | EGFR, CDK2 | Hydrogen bonding and π-π stacking with active site residues. nih.gov |

Inhibition of Other Enzyme Systems

The versatility of the pyrazine scaffold extends to the inhibition of other enzyme classes as well. For example, derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) have been identified as selective inhibitors of histone deacetylase 6 (HDAC6). google.comnih.gov Homology models suggest that the heterocyclic structure of these compounds allows them to access the wider catalytic channel of HDAC6 more effectively than other HDAC isoforms, leading to their selectivity. google.comnih.gov

Furthermore, natural product-pyrazine hybrids have demonstrated a wide range of biological activities, including anti-inflammatory and neuroprotective effects. mdpi.comnih.gov For example, a paeonol (B1678282) derivative containing a pyrazine structure showed significant inhibitory activity against nitric oxide (NO) overproduction, a key process in inflammation. nih.gov While the precise molecular mechanisms for all these activities are still under investigation, it is clear that the pyrazine ring plays a pivotal role in mediating the interactions with their respective biological targets. nih.gov

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Pyrazin 2 Yl Ethanone

Development of Novel, More Efficient, and Sustainable Synthetic Methodologies

The classical synthesis of α-bromoketones often involves the use of hazardous reagents like elemental bromine and can generate significant waste. Future research should prioritize the development of greener, more efficient, and economically viable synthetic routes to 2-Bromo-1-pyrazin-2-yl-ethanone.

One promising avenue is the adoption of one-pot synthesis strategies . A metal-free, one-pot approach for synthesizing α-amino ketones from benzylic secondary alcohols and amines using N-bromosuccinimide (NBS) has been reported, which proceeds through the in-situ formation of an α-bromo ketone. nih.gov This methodology avoids the direct use of corrosive and toxic bromine. Adapting such a strategy, starting from the corresponding alcohol of the pyrazine (B50134) moiety, could offer a more sustainable route to this compound.

Another area ripe for exploration is the use of alternative brominating agents and catalysts . Research has shown the effectiveness of a bromide/bromate couple as a non-hazardous brominating agent for the synthesis of α-bromoketones from olefins. nih.gov Furthermore, the use of manganese pincer complexes as catalysts for the acceptorless dehydrogenative coupling of β-amino alcohols offers an atom-economical and environmentally benign route to pyrazines. nih.gov Investigating similar catalytic systems for the synthesis of the pyrazine core of the target molecule could lead to more sustainable production methods.

The development of flow chemistry procedures for the α-bromination of ketones presents an opportunity for safer and more scalable synthesis. bldpharm.com Continuous flow reactors can offer precise control over reaction parameters, minimizing side reactions and improving yield and safety, especially when dealing with potentially hazardous reagents.

Future synthetic research could focus on the following:

| Research Area | Focus | Potential Benefits |

| One-Pot Syntheses | Development of multi-step reactions in a single vessel, starting from readily available precursors. | Reduced waste, time, and cost. |

| Green Brominating Agents | Exploration of reagents like N-bromosuccinimide or bromide/bromate systems. | Avoidance of hazardous bromine, improved safety profile. |

| Advanced Catalysis | Use of earth-abundant metal catalysts (e.g., manganese) for pyrazine ring formation. | Increased atom economy, reduced environmental impact. |

| Flow Chemistry | Implementation of continuous flow reactors for the bromination step. | Enhanced safety, scalability, and process control. |

Design and Synthesis of Advanced Functionalized Derivatives with Enhanced Bioactivity

This compound is a versatile building block for the synthesis of a wide array of heterocyclic compounds. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functional groups and build more complex molecular architectures.

A key area of future research lies in the synthesis of novel pyrazole (B372694) derivatives . Pyrazole and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.govmdpi.com By reacting this compound with various hydrazines, a library of pyrazinyl-substituted pyrazoles can be generated. Structure-activity relationship (SAR) studies on these new compounds could elucidate the impact of different substituents on their biological activity, paving the way for the design of more potent therapeutic agents. nih.gov

Furthermore, the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives represents another promising direction. Iterative synthesis and biochemical assessment have identified novel BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine scaffold, which were synthesized via a three-component reaction involving a pyrazine moiety. nih.gov Starting from this compound, similar multicomponent reactions could be employed to create a diverse range of derivatives for screening against various biological targets.

The exploration of hybrid molecules that combine the pyrazine core with other pharmacologically active scaffolds is also a compelling avenue. For instance, the synthesis of hybrid molecules containing both imidazo[2,1-b] nih.govmdpi.comthiazine and pyridinyl fragments has been reported to yield compounds with antimicrobial and anti-inflammatory activity. biointerfaceresearch.com

Broadening the Scope of Biological and Therapeutic Applications

While the initial interest in this compound stemmed from its use as an intermediate for dual histamine (B1213489) H3 antagonists and serotonin (B10506) transporter inhibitors, the broader pyrazine scaffold is associated with a multitude of biological activities. Future research should aim to explore the full therapeutic potential of derivatives synthesized from this compound.

Anticancer activity is a significant area of interest. Pyrazin-2(1H)-one derivatives have been investigated for their potential in colon cancer therapies and as kinase inhibitors. ijrpc.com Derivatives of this compound should be systematically screened against a panel of cancer cell lines to identify potential lead compounds. Mechanistic studies could then be undertaken to determine their mode of action, such as the induction of apoptosis or cell cycle arrest. nih.gov

The potential for antimicrobial and antiviral applications also warrants investigation. Pyrazine-containing compounds have shown activity against various bacteria, fungi, and viruses. ijrpc.com Given the growing threat of antimicrobial resistance, the development of new classes of antimicrobial agents is a global health priority. Derivatives of this compound could be evaluated for their efficacy against a range of pathogenic microorganisms.

Furthermore, the exploration of its derivatives as enzyme inhibitors could yield novel therapeutic agents for a variety of diseases. For example, pyrazolopyrimidine derivatives have been identified as inhibitors of mitotic kinesin Eg5, a target for cancer chemotherapy. nih.gov

Integration of Advanced Computational and Experimental Approaches for Deeper Insights

To accelerate the discovery and optimization of novel bioactive compounds derived from this compound, the integration of computational and advanced experimental techniques is crucial.

Molecular docking and virtual screening can be employed to predict the binding affinity of designed derivatives to specific biological targets. This in-silico approach allows for the rational design of new molecules with potentially enhanced activity, prioritizing synthetic efforts on the most promising candidates. For instance, docking studies have been used to understand the binding interactions of pyrazole derivatives with vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can help to build mathematical models that correlate the structural features of the synthesized derivatives with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, further guiding the design process.

Advanced experimental techniques such as High-Throughput Screening (HTS) can be utilized to rapidly evaluate the biological activity of large libraries of derivatives against multiple targets. This can significantly expedite the identification of lead compounds for further development.

Potential Applications Beyond Medicinal Chemistry, including Materials Science

While the primary focus of research on this compound has been in medicinal chemistry, the unique electronic properties of the pyrazine ring suggest potential applications in other fields, particularly materials science.

Arylopyrazin-2-one derivatives have been explored for their use in dyes, efficient electron luminescent materials, and organic semiconductors . ijrpc.com The pyrazine nucleus is an electron-deficient system, which can be a desirable characteristic for applications in organic electronics. Future research could investigate the synthesis of novel polymers and small molecules incorporating the 2-pyrazin-2-yl-ethanone moiety and evaluate their photophysical and electronic properties.

The versatility of the α-bromoketone functionality allows for its use in the synthesis of various polymers and functional materials through different polymerization techniques. This opens up possibilities for creating novel materials with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.